molecular formula C8H10N4 B13727614 2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13727614
M. Wt: 162.19 g/mol
InChI Key: YTVNLPQDBXPECE-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a high-value nitrogen-fused heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyridine core is a privileged scaffold in pharmaceutical research due to its broad biological activity. This specific derivative, featuring amino and dimethyl substituents, is designed for the development of novel therapeutic agents. Compounds based on this core structure have demonstrated significant potential as bioactive precursors in various research applications, including acting as mGlu receptor modulators, PDE10 inhibitors, and PHD-1 inhibitors . Furthermore, the triazolopyridine scaffold has been investigated for the treatment of type-II diabetes, cardiovascular disorders, and hyperproliferative disorders, and has been utilized in herbicidal agents . Its structural features make it a valuable intermediate for constructing more complex molecules for high-throughput screening and lead optimization campaigns. The compound is presented as a research tool and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)7-10-8(9)11-12(7)4-5/h3-4H,1-2H3,(H2,9,11)

InChI Key

YTVNLPQDBXPECE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)C

Origin of Product

United States

Preparation Methods

Starting from Functionalized Aminopyridines

A common approach involves using 5-bromo-3,4-dimethylpyridin-2-amine as a key intermediate. This compound can be converted into the triazolo[1,5-a]pyridine framework via cyclization reactions with hydrazine derivatives or related reagents.

  • According to a recent patent (WO2024015825A1), 5-bromo-3,4-dimethylpyridin-2-amine is synthesized in high yield without palladium catalysts, minimizing side products and allowing scalability.
  • This intermediate undergoes ring closure to form 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine, which can be further functionalized to introduce the amino group at position 2 and methyl groups at positions 6 and 8.

Palladium-Catalyzed Cyanation and Amination

  • The introduction of amino groups at position 2 can be achieved via palladium-catalyzed amination reactions starting from bromo-substituted triazolopyridines.
  • Similarly, cyanation reactions using zinc cyanide allow substitution of halogen atoms (e.g., bromine at position 8) with nitrile groups, which can be converted subsequently to amino groups or other functionalities.

Cyclocondensation Reactions

  • Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles/esters is an efficient route to build the fused triazolopyridine ring system.
  • These methods allow the simultaneous formation of the triazole and pyridine rings and the introduction of substituents such as amino and methyl groups through the choice of starting materials.

Oxidative Coupling-Driven Cyclization

  • An oxidative cross-dehydrogenative coupling (CDC) approach has been reported for related fused heterocycles, where molecular oxygen acts as the oxidant under mild conditions.
  • For example, N-aminopyridines bearing methyl substituents undergo oxidative cyclization to form triazolopyridine derivatives with high yields, demonstrating a green and efficient synthetic route.

Comparative Data Table of Preparation Methods

Methodology Key Starting Materials Catalysts/Conditions Yield (%) Advantages References
Cyclization from 5-bromo-3,4-dimethylpyridin-2-amine 5-bromo-3,4-dimethylpyridin-2-amine, hydrazine derivatives No palladium catalyst; nickel catalysis for methylation; hydrolysis steps High (>80%) Scalable, high yield, minimal side products
Palladium-catalyzed cyanation/amination 8-bromo-triazolo[1,5-a]pyridines, zinc cyanide, amines Pd catalyst, zinc cyanide, potassium acetate Moderate to high Allows substitution at position 8, versatile
Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles 2-(1,2,4-triazol-5-yl)acetonitriles, β-dicarbonyl compounds Acid catalysis, heating High (70-90%) Direct ring formation, versatile substrates
Oxidative CDC reaction N-aminopyridines, dimedone or cyclic diketones Molecular oxygen, acetic acid, mild conditions Up to 94% Environmentally friendly, high yield

Detailed Research Findings and Notes

  • The patent WO2024015825A1 highlights a novel synthetic route for preparing 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine intermediates with high yield and scalability, which is critical for the subsequent preparation of 2-amino derivatives.
  • The transformation of halogenated triazolopyridines to amino-substituted compounds via palladium-catalyzed amination is well-documented, providing a reliable method for introducing the amino group at position 2.
  • Cyclocondensation methods offer a one-pot approach to construct the fused heterocyclic system, allowing for the incorporation of methyl groups through the choice of starting β-dicarbonyl compounds or acetonitriles bearing methyl substituents.
  • Oxidative CDC reactions under air or oxygen atmosphere have been demonstrated to efficiently form triazolopyridine derivatives with high selectivity and yield, offering a green chemistry alternative.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the parent compound, as well as substituted triazolopyridines with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Compound A) This derivative () features methyl groups at positions 5 and 7 and a sulfonamide substituent. X-ray crystallography revealed that the spatial orientation of the sulfonamide group significantly impacts herbicidal activity by altering binding affinity to acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. In contrast, 2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine lacks the sulfonamide moiety but retains methyl groups at adjacent positions (6 and 8), which may enhance membrane permeability due to increased hydrophobicity .
  • [1,2,4]Triazolo[1,5-a]pyridine-2-ylamine (Compound B) Identified as a Leishmania CRK3 inhibitor (IC50 = 0.24 µM), this compound () shares the amino group at position 2 but lacks methyl substituents.

Core Heterocycle Modifications

  • [1,2,4]Triazolo[1,5-a]quinazoline Derivatives
    These compounds () incorporate an additional fused benzene ring, expanding the π-conjugated system. The quinazoline derivatives exhibit distinct spectral properties, such as C=O absorption at 1,670–1,682 cm<sup>−1</sup> in IR, absent in the pyridine-based target compound. The larger planar structure enhances stacking interactions with DNA or enzymes but reduces solubility compared to the smaller pyridine core .

  • 1,3,4-Thiadiazole-Triazolo[1,5-a]pyrimidine Hybrids Hybrid derivatives () combine triazolo[1,5-a]pyrimidine with a thiadiazole ring, demonstrating broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL).

Antiproliferative Derivatives

  • 3,6-Diaryl-[1,2,4]triazolo[4,3-a]pyridines
    These analogs () inhibit tubulin polymerization (IC50 = 0.8–2.1 µM) by binding to the colchicine site. The 6,8-dimethyl substituents in the target compound may disrupt tubulin interactions due to altered steric effects, though this requires empirical validation .

Biological Activity

2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a compound belonging to the class of triazolopyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring fused with a pyridine system. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Specifically, compounds like 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown potent activity against melanoma B16 cells and other cancer types by promoting G0/G1 phase arrest and apoptosis .
  • Case Studies : In vitro studies indicated that certain triazolopyridines have comparable efficacy to standard anticancer drugs against a panel of cancer cell lines .

Antimicrobial Activity

Triazolopyridines have also been explored for their antimicrobial properties:

  • Activity Against Bacteria : Compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is attributed to the ability to disrupt bacterial biofilms and inhibit planktonic growth .
  • Research Findings : A study reported that copper(II) complexes of triazolopyridines exhibited enhanced antimicrobial activity compared to their parent compounds .

Neuroprotective Effects

Emerging evidence suggests that triazolopyridines may possess neuroprotective properties:

  • Potential Applications : These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neuroinflammatory pathways is a key area of research .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound has shown the ability to intercalate into DNA, which may contribute to its antiproliferative effects by disrupting DNA replication and transcription .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that triazolopyridines can act as scavengers of reactive oxygen species rather than promoting oxidative stress .

Summary Table of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInduces apoptosis; G0/G1 phase arrest
AntimicrobialEffective against MRSA; disrupts biofilms
NeuroprotectiveModulates neuroinflammation

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